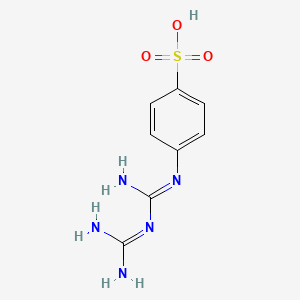

Sulfanilic acid, N-(amidinoamidino)-

Description

Contextualization within Sulfanilic Acid Chemistry and Derivatives

Sulfanilic acid (4-aminobenzenesulfonic acid) is a foundational building block in organic chemistry. wikipedia.org It is an off-white, crystalline solid that exists as a zwitterion, a molecule with both positive and negative charges, which explains its unusually high melting point of 288 °C. wikipedia.org Historically, sulfanilic acid has been indispensable in the synthesis of azo dyes, such as methyl orange, and as a precursor for sulfa drugs, a class of early antimicrobial agents. wikipedia.orgchemiis.com Its utility also extends to analytical chemistry, where it is a key reagent in the Griess test for detecting nitrite (B80452) ions. chemiis.com

The derivatization of sulfanilic acid is a cornerstone of synthetic chemistry, allowing for the creation of a vast array of compounds with tailored properties. chemiis.com N-(amidinoamidino)sulfanilic acid fits within this context as a specialized derivative where the amino group of the sulfanilic acid core is functionalized with a biguanide (B1667054) moiety. This modification dramatically alters the electronic and structural properties of the parent molecule, opening new avenues for investigation that diverge from traditional applications like dyes and pigments. chemiis.com

Table 1: Properties of Sulfanilic Acid

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 4-Aminobenzene-1-sulfonic acid | wikipedia.org |

| Molecular Formula | C₆H₇NO₃S | wikipedia.orgchemiis.com |

| Molar Mass | 173.19 g/mol | wikipedia.org |

| Melting Point | 288 °C (550 °F; 561 K) | wikipedia.org |

| Appearance | Off-white solid | wikipedia.org |

| Key Feature | Exists as a zwitterion | wikipedia.org |

Significance of Amidinoamidino Functionalization in Organic Synthesis and Biological Systems

The "amidinoamidino" group is more commonly known as a biguanide. researchgate.netnih.gov This functional group is characterized by two linked guanidine (B92328) units and is highly basic, typically existing as a cationic salt. researchgate.netscholaris.ca The introduction of a biguanide moiety onto a molecular scaffold is a significant strategy in medicinal chemistry due to its proven track record in pharmacologically active compounds. scholaris.ca

Biguanides are known to interact with cellular membranes and various biological targets, leading to a wide range of therapeutic effects. nih.govscholaris.ca Notable examples include:

Metformin (B114582): A primary treatment for type II diabetes that modulates cellular energy metabolism. scholaris.canih.gov

Proguanil: An antimalarial drug. researchgate.netscholaris.ca

Chlorhexidine: A broad-spectrum antiseptic. scholaris.ca

The functionalization of a molecule with a biguanide group can confer properties such as enhanced binding to enzymes or receptors due to increased basicity. Research has demonstrated that biguanide derivatives can exhibit antidiabetic, antimalarial, antimicrobial, and anticancer activities. researchgate.net For instance, studies on the modification of the metformin (a biguanide) backbone into sulfonamides have shown improved cellular uptake and enhanced anti-cancer effects in breast cancer cell lines. nih.govnih.gov This suggests that combining sulfonamide-like structures (such as sulfanilic acid) with a biguanide group is a promising strategy for developing new therapeutic agents. nih.gov

Broad Research Imperatives and Interdisciplinary Relevance

The unique structure of N-(amidinoamidino)sulfanilic acid, which marries a sulfonamide-related core with a biologically active biguanide group, drives its interdisciplinary relevance. The compound is being investigated for a range of potential biological activities, including antimicrobial, antiviral, and anticancer properties. The rationale for this research is based on the known bioactivity of its constituent parts. The sulfanilic acid portion is related to sulfonamides known to inhibit key bacterial enzymes, while the biguanide group is a well-established pharmacophore. researchgate.net

Research imperatives for this compound are focused on several key areas:

Drug Development: Exploring its potential as a lead compound for new therapeutic agents, leveraging the combined properties of the sulfanilic acid and biguanide moieties. Studies have shown that the incorporation of a sulfonamide group into a biguanide scaffold can induce apoptosis and cell cycle arrest in cancer cells. nih.govnih.gov

Enzyme Inhibition: Investigating its ability to inhibit specific enzymes involved in disease pathways. The biguanide portion, for example, is known to inhibit mitochondrial complex I, while the sulfanilic acid structure is known to inhibit dihydropteroate (B1496061) synthase in bacteria. nih.gov

Analytical Chemistry: Potentially serving a dual role in both drug development and as a specialized reagent in analytical chemistry, similar to its parent compound, sulfanilic acid.

The study of N-(amidinoamidino)sulfanilic acid and related structures represents a strategic approach in chemical research, aiming to create novel molecules with enhanced or entirely new functionalities by combining well-understood chemical motifs in innovative ways.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[amino-(diaminomethylideneamino)methylidene]amino]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3S/c9-7(10)13-8(11)12-5-1-3-6(4-2-5)17(14,15)16/h1-4H,(H,14,15,16)(H6,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURZSIQUBHOHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N=C(N)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960204 | |

| Record name | 4-(N'-Carbamimidoylcarbamimidamido)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6405-80-7, 39604-29-0 | |

| Record name | Sulfanilic acid, N-(amidinoamidino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006405807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylbiguanide-p-sulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(N'-Carbamimidoylcarbamimidamido)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Amidinoamidino)sulfanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of N Amidinoamidino Sulfanilic Acid

Established Synthetic Pathways for N-(amidinoamidino)sulfanilic Acid

The preparation of N-(amidinoamidino)sulfanilic acid typically begins with sulfanilic acid as the starting material. The core of the synthesis lies in the formation of the C-N bond between the aniline (B41778) nitrogen and the biguanide (B1667054) fragment.

A general synthetic approach involves the reaction of sulfanilic acid with an appropriate amidinating or guanidinylating agent. For instance, a common reagent used for such transformations is dicyandiamide (B1669379) or a derivative thereof. The reaction conditions often require heating in a suitable solvent to facilitate the condensation and formation of the desired product.

| Parameter | Condition | Purpose |

| Starting Material | Sulfanilic acid | Provides the core chemical structure. |

| Reagent | Amidino reagent (e.g., dicyandiamide) | Introduces the amidinoamidino group. |

| Solvent | Dimethylformamide (DMF) or Sulfuric Acid | Facilitates the reaction and dissolves reactants. |

| Temperature | 50–90 °C | Provides energy to overcome the activation barrier. |

| Isolation | Precipitation/Crystallization | Purifies the final product from the reaction mixture. |

This table illustrates a representative set of conditions for the synthesis of N-(amidinoamidino)sulfanilic acid.

The synthesis of N-(amidinoamidino)sulfanilic acid is inherently regioselective due to the nature of the starting material, sulfanilic acid (4-aminobenzenesulfonic acid). The sulfonation of aniline to produce sulfanilic acid strongly favors the para-position, resulting in the sulfonic acid group being located opposite the amino group on the benzene (B151609) ring. wikipedia.org This inherent structure directs any subsequent reaction involving the amino group, such as the addition of the amidinoamidino moiety, to the nitrogen atom, ensuring a single, predictable regioisomer.

The traditional synthesis of sulfanilic acid itself involves heating aniline with concentrated sulfuric acid. youtube.comyoutube.com Initially, aniline hydrogen sulfate (B86663) is formed, which then dehydrates at high temperatures (180-190°C) to form phenylsulfamic acid. This intermediate then rearranges to the thermodynamically stable p-aminobenzenesulfonic acid. youtube.com The high selectivity for the para-product is attributed to steric hindrance at the ortho positions and the stability of the para-substituted product. youtube.com Modern variations, such as using ohmic heating, have been shown to achieve high selectivity (93%) for sulfanilic acid, further ensuring the regiochemical purity of the starting material for derivatization. rsc.org

While direct amidination is a primary route, related chemistries involving thioamides and sulfonyl azides are crucial in the synthesis of structurally similar N-sulfonyl amidines, providing insights into alternative strategies for C-N bond formation. The reaction between thioamides and sulfonyl azides is a known method for creating the sulfonyl amidine linkage. This type of reaction, sometimes referred to as thio acid/azide (B81097) amidation, is a versatile tool in organic synthesis. nih.gov

This methodology can be adapted for synthesizing a wide range of sulfonamides and sulfonyl azides. organic-chemistry.org For example, sulfonyl azides can be prepared efficiently from thiols in a one-pot synthesis by oxidation with N-chlorosuccinimide (NCS) to form an in-situ sulfonyl chloride, which then reacts with sodium azide. organic-chemistry.org While N-(amidinoamidino)sulfanilic acid retains a sulfonic acid group (-SO₃H) rather than a sulfonyl group (-SO₂-), the principles of using azide and thio-intermediates for constructing amidine-like structures are relevant. The reaction of a sulfonyl azide with a thioamide could theoretically be explored to build the complex biguanide side chain, potentially through a stepwise approach involving activated intermediates.

Advanced Synthetic Strategies and Methodological Innovations

Recent advancements in chemical synthesis are focused on improving efficiency, reducing environmental impact, and expanding the scope of accessible molecules. These innovations are applicable to the synthesis and derivatization of sulfanilic acid derivatives.

For the design of N-(amidinoamidino)sulfanilic acid analogues, AI can:

Predict Novel Derivatives: Algorithms can suggest modifications to the parent structure that are likely to be synthetically feasible.

Optimize Synthetic Routes: AI can evaluate multiple potential synthetic pathways based on factors like yield, cost, and step count. chemcopilot.com

Identify Novel Reactions: By analyzing patterns in reaction data, ML models can propose unconventional or new reactions to achieve a desired transformation. researchgate.net

Green chemistry principles aim to make chemical processes more environmentally benign. In the context of sulfanilic acid and its derivatives, this involves using safer solvents, reducing energy consumption, and minimizing waste.

A significant green innovation in the synthesis of the sulfanilic acid precursor is the use of microwave irradiation. icm.edu.plresearchgate.netdntb.gov.ua Traditional synthesis requires prolonged heating (4-5 hours) at high temperatures (180-190°C). icm.edu.plresearchgate.net In contrast, microwave-assisted synthesis can be completed in minutes without a solvent, drastically reducing energy consumption and reaction time. icm.edu.plucv.ro

| Synthesis Method | Reaction Time | Energy Source | Solvent | Key Advantage |

| Conventional | 4-5 hours | Thermal (Oil Bath) | None (neat) | Established procedure |

| Microwave-Assisted | ~3 minutes | Microwaves (2450 MHz) | None (solvent-free) | Rapid, energy-efficient, reduced waste researchgate.netucv.ro |

This table provides a comparison of conventional and green synthetic methods for preparing the sulfanilic acid precursor.

These green principles can be extended to the derivatization step to produce N-(amidinoamidino)sulfanilic acid. Microwave-assisted organic synthesis (MAOS) can be employed to accelerate the reaction between sulfanilic acid and the amidinating agent, potentially leading to higher yields and purity in shorter timeframes. The use of water as a green solvent, where possible, is another key aspect of this approach. researchgate.net

Design and Synthesis of N-(amidinoamidino)sulfanilic Acid Analogues

The design and synthesis of analogues of N-(amidinoamidino)sulfanilic acid are driven by the desire to modify its chemical properties for various applications. Analogues can be created by altering either the aromatic core or the biguanide side chain.

Structural Analogues and Their Synthesis:

N-Sulfonyl Amidines: These compounds are structurally related but feature a sulfonyl group (-SO₂-) directly linked to the amidine, instead of the sulfonic acid (-SO₃H) on the aromatic ring. They are often synthesized through the reaction of sulfonamides with formamide (B127407) or via the coupling of thioamides with sulfonyl azides.

Substituted Sulfonamides: A broad class of analogues can be synthesized by reacting sulfonyl chlorides with various amines. This allows for the introduction of a wide array of functional groups to the nitrogen atom of the sulfonamide. A one-pot synthesis from thiols provides an efficient route to these compounds. organic-chemistry.org

Other Sulfanilic Acid Derivatives: The amino group of sulfanilic acid can be diazotized and coupled with other aromatic compounds, such as phenols and naphthols, to create a vast range of azo dyes. tandfonline.com While structurally different from N-(amidinoamidino)sulfanilic acid, these derivatives illustrate the versatility of the sulfanilic acid scaffold in synthesis.

The synthesis of these analogues often employs standard organic chemistry reactions. For example, creating derivatives on the aromatic ring might involve electrophilic aromatic substitution, while modifications to the nitrogen group would use reactions typical for amines and amides.

Rational Design of Novel Guanidine-like Motifs

The guanidine (B92328) group, and by extension the biguanide motif in N-(amidinoamidino)sulfanilic acid, is a significant pharmacophore due to its ability to engage in multiple hydrogen bonding and electrostatic interactions. nih.gov The rational design of novel guanidine-like motifs often involves strategies aimed at modulating the physicochemical properties of the parent molecule to enhance its biological activity, selectivity, and pharmacokinetic profile.

One of the key strategies in the rational design of new motifs is bioisosteric replacement . This approach involves substituting the guanidine or biguanide group with other functional groups that mimic its size, shape, and electronic properties while potentially offering improved characteristics such as better membrane permeability and metabolic stability. nih.govnih.gov The high basicity of the guanidine group (pKa ≈ 13-14) can lead to poor bioavailability; therefore, replacing it or adjacent groups can be advantageous. For instance, replacing a CH₂ group next to the guanidine with a carbonyl or an oxygen atom can lower the basicity and improve pharmacokinetic properties. nih.gov

The design of novel guanidine-like motifs from N-(amidinoamidino)sulfanilic acid can be guided by structure-activity relationship (SAR) studies. For example, in the design of carbonic anhydrase inhibitors, aryl sulfonamides containing a biguanide tail have been synthesized and their binding modes studied through X-ray crystallography. rsc.org These studies reveal how the flexible biguanide tail interacts with amino acid residues in the active site, providing valuable insights for designing more potent and selective inhibitors. rsc.org The table below summarizes key design strategies for novel guanidine-like motifs.

| Design Strategy | Rationale | Potential Outcome |

| Bioisosteric Replacement | To improve physicochemical properties like bioavailability and metabolic stability. nih.govnih.gov | Enhanced drug-like properties, novel intellectual property. nih.gov |

| Scaffold Modification | To modulate lipophilicity, electronic distribution, and conformation for improved target interaction. nih.gov | Increased potency, altered selectivity, improved cellular uptake. nih.govnih.gov |

| Structure-Activity Relationship (SAR) Guided Design | To understand and optimize the interactions of the biguanide moiety with its biological target. rsc.org | Development of more potent and selective compounds. rsc.org |

Incorporation into Diverse Heterocyclic Systems (e.g., Triazines)

The biguanide functionality within N-(amidinoamidino)sulfanilic acid serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems, most notably 1,3,5-triazines. The construction of a triazine ring from a biguanide derivative typically involves a cyclocondensation reaction with a suitable two-carbon electrophile.

A common synthetic route to 2,4-diamino-1,3,5-triazines involves the reaction of an arylbiguanide with an ester in the presence of a base. This method has been successfully employed for the synthesis of various triazine derivatives with potential biological activities. The reaction conditions, including the choice of solvent and base, can be optimized to achieve good yields of the desired heterocyclic product.

For instance, the synthesis of novel triazine sulfonamides has been accomplished by reacting sulfaguanidine (B1682504) derivatives with N-cyanodithioiminocarbonate. nih.govresearchgate.net This approach highlights the utility of guanidine-containing sulfonamides in constructing more complex heterocyclic structures. While direct synthesis from N-(amidinoamidino)sulfanilic acid is not explicitly detailed in the reviewed literature, the chemical principles suggest its viability in similar transformations. The reaction of N-(amidinoamidino)sulfanilic acid with cyanuric chloride, a common precursor for triazine synthesis, could also be a potential route to novel triazine derivatives. nih.gov

The following table presents examples of reaction conditions for the synthesis of triazines from biguanide derivatives, which could be adapted for N-(amidinoamidino)sulfanilic acid.

| Biguanide Reactant | Electrophilic Reactant | Reaction Conditions | Product | Reference |

| Sulfaguanidine | N-cyanodithioiminocarbonate | Dioxane, KOH, reflux | Triazine sulfonamide derivative | nih.govresearchgate.net |

| Sulfaguanidine or Sulfapyridine | Cyanuric chloride | Dry acetone, 0-5 °C, then NaHCO₃ | Dichloro-s-triazinyl sulfa drug derivative | nih.gov |

| Arylbiguanide | Ester | Base-catalyzed condensation | 2,4-diamino-1,3,5-triazine | Not specified in provided context |

| Sulfaguanidine derivative | Diethylamine (after initial reaction with cyanuric chloride) | Reflux at 70-80 °C | Trisubstituted sulfonamide-triazine hybrid | nih.gov |

The incorporation of the N-(amidinoamidino)sulfanilic acid scaffold into heterocyclic systems like triazines can lead to the development of novel compounds with a wide range of potential applications, leveraging the combined structural features of the sulfonamide, biguanide, and the newly formed heterocyclic ring.

Mechanistic Investigations of N Amidinoamidino Sulfanilic Acid and Its Analogues

Enzymatic Inhibition Studies

Elucidation of Dihydropteroate (B1496061) Synthase Inhibition Profiles

N-(amidinoamidino)sulfanilic acid is a structural analogue of p-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase (DHPS). This structural similarity is the foundation for its predicted role as a competitive inhibitor of this crucial enzyme in the bacterial folate synthesis pathway. The sulfonamide group, a key feature of the parent molecule sulfanilic acid, is known to interfere with the enzymatic reaction.

Table 1: Predicted Dihydropteroate Synthase Inhibition Profile

| Compound | Predicted Inhibition Mechanism | Potential Influencing Factors |

| N-(amidinoamidino)sulfanilic acid | Competitive inhibition | Structural analogy to PABA; electrostatic interactions of the amidino group |

Assessment of Carbonic Anhydrase Inhibitory Effects

Sulfonamide-containing compounds are a well-established class of carbonic anhydrase (CA) inhibitors. The primary sulfonamide group (-SO2NH2) is crucial for binding to the zinc ion in the active site of carbonic anhydrases. While N-(amidinoamidino)sulfanilic acid itself does not possess a primary sulfonamide group, its derivatives, particularly sulfamate (B1201201) derivatives of sulfanilic acid, have shown potential as carbonic anhydrase inhibitors. These derivatives have demonstrated moderate to strong inhibitory effects on carbonic anhydrases.

The inhibitory activity of any potential N-(amidinoamidino)sulfanilic acid-related compounds against various carbonic anhydrase isoforms would depend on the specific modifications made to the core structure to incorporate the necessary zinc-binding group. Without such modifications, significant inhibition of carbonic anhydrase by N-(amidinoamidino)sulfanilic acid itself is not expected.

Table 2: Predicted Carbonic Anhydrase Inhibitory Effects

| Compound | Predicted CA Inhibition | Rationale |

| N-(amidinoamidino)sulfanilic acid | Low to negligible | Absence of a primary sulfonamide group required for zinc binding |

| Sulfamate derivatives | Moderate to strong | Presence of a functional group capable of inhibiting carbonic anhydrase |

Molecular Interaction Dynamics within Biological Systems

Characterization of Interactions with Nucleic Acids and Enzymes

The N-(amidinoamidino) group, being a positively charged moiety at physiological pH, suggests a potential for electrostatic interactions with negatively charged biological macromolecules such as nucleic acids and the surfaces of certain enzymes. Amidine-containing compounds have been noted for their ability to interact with nucleic acids, potentially through groove binding or intercalation, which can affect DNA structure and function. The planar aromatic ring of the sulfanilic acid core could facilitate intercalative binding between DNA base pairs.

Mechanisms Influencing Cellular Uptake and Membrane Permeability

The parent compound, sulfanilic acid, is known to have limited antibacterial activity, which is partly attributed to its poor membrane permeability. The introduction of the highly polar and charged N-(amidinoamidino) group is likely to further decrease passive diffusion across lipid bilayers. Therefore, the cellular uptake of N-(amidinoamidino)sulfanilic acid is predicted to be generally low.

Chemical Reactivity and Transformation Pathways

The chemical reactivity of N-(amidinoamidino)sulfanilic acid is dictated by its constituent functional groups. The sulfonic acid group is relatively stable but can be involved in salt formation. The aromatic amine can undergo diazotization reactions when treated with nitrous acid, a characteristic reaction of primary aromatic amines.

Influence of Electronic Structure on Reactivity in Aqueous Solutions

The introduction of the N-(amidinoamidino) group to the sulfanilic acid molecule is expected to significantly alter its electronic structure and, consequently, its reactivity in aqueous solutions. The amidinoamidino moiety, a derivative of guanidine (B92328), is a strong electron-donating group due to resonance. This increased electron density on the nitrogen atom attached to the benzene (B151609) ring would enhance the nucleophilicity of the aromatic system.

The delocalization of the positive charge over several nitrogen atoms in the protonated form of the amidinoamidino group makes it a strong base. This increased basicity can enhance the binding of the molecule to enzymes or receptors. In aqueous solutions, the equilibrium between the protonated and unprotonated forms will be pH-dependent and will play a crucial role in the compound's reactivity.

The sulfanilic acid portion of the molecule exists as a zwitterion in aqueous solution, with the acidic sulfonic acid group (SO₃H) donating a proton to the basic amino group. The presence of the strongly basic N-(amidinoamidino) group would likely favor the zwitterionic form over a wider pH range compared to sulfanilic acid itself.

Kinetic and Mechanistic Studies of Oxidation and Halogenation Reactions

Detailed kinetic and mechanistic studies specifically on the oxidation and halogenation of N-(amidinoamidino)sulfanilic acid are not readily found in published literature. However, insights can be drawn from studies on sulfanilic acid and its other N-substituted derivatives.

Oxidation Reactions:

The oxidation of sulfanilic acid has been investigated with various oxidizing agents. For instance, the oxidation of sulfanilamide, a related compound, by hexacyanoferrate(III) in an aqueous alkaline medium has been shown to follow first-order kinetics with respect to the oxidant and the alkali concentration, and fractional-order kinetics with respect to the substrate. The proposed mechanism involves the formation of a complex between the oxidant and the sulfanilamide. The final oxidation product was identified as azoxybenzene-4,4'-disulfonamide.

Given the electron-donating nature of the N-(amidinoamidino) group, it is anticipated that N-(amidinoamidino)sulfanilic acid would be more susceptible to oxidation compared to sulfanilic acid. The increased electron density on the aromatic ring would facilitate the attack by electrophilic oxidizing agents. The specific products of oxidation would depend on the oxidant used and the reaction conditions.

Halogenation Reactions:

Studies on the bromination of sulfanilic acid with N-bromosuccinimide (NBS) in an alkaline medium have been conducted. The reaction exhibits a 1:1 stoichiometry, and the proposed reactive species is the hypobromite (B1234621) ion (OBr⁻). The reaction proceeds through the formation of a complex between the hypobromite and sulfanilic acid in the rate-determining step, followed by a rearrangement to yield the halogenated product.

For N-(amidinoamidino)sulfanilic acid, the strong electron-donating N-(amidinoamidino) group would activate the aromatic ring towards electrophilic substitution, making it more reactive towards halogenating agents. The substitution pattern would be directed by this activating group, likely leading to halogenation at the ortho positions relative to the N-(amidinoamidino) group.

The table below summarizes the expected influence of the N-(amidinoamidino) group on the reactivity of sulfanilic acid based on the known effects of similar functional groups.

| Reaction Type | Influence of N-(amidinoamidino) Group on Reactivity | Expected Mechanistic Feature |

| Oxidation | Increased susceptibility to oxidation | Enhanced rate of complex formation with oxidizing agent |

| Halogenation | Increased rate of electrophilic substitution | Ortho-directing influence of the activating group |

It is important to note that these are projections based on the known chemistry of sulfanilic acid and the electronic properties of the N-(amidinoamidino) group. Experimental studies are required to fully elucidate the specific mechanisms and kinetics of the reactions of N-(amidinoamidino)sulfanilic acid.

Structure Activity Relationship Sar and Computational Modeling of N Amidinoamidino Sulfanilic Acid

Elucidation of Structure-Activity Relationships (SAR)

The biological activity of a compound is intrinsically linked to its molecular structure. For N-(amidinoamidino)sulfanilic acid, the key structural components are the sulfanilic acid core and the N-(amidinoamidino) substituent. Understanding how these moieties and their modifications influence interactions with biological targets is the focus of Structure-Activity Relationship (SAR) studies.

The amidine functional group and its derivatives are recognized for their significant roles in medicinal chemistry. nih.govmdpi.com The N-(amidinoamidino) group, a biguanide-like structure, imparts distinct physicochemical properties to the sulfanilic acid scaffold that can profoundly influence its biological profile.

Amidine-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antiproliferative effects. nih.govnih.gov The nitrogen-rich and strongly basic nature of the amidino moiety is crucial to these activities. This basicity allows the group to exist in a protonated, cationic form at physiological pH, facilitating strong ionic and hydrogen-bonding interactions with biological macromolecules such as enzymes and nucleic acids. nih.govresearchgate.net

The potential mechanisms of action for amidine-containing compounds often involve:

Enzyme Inhibition: The cationic amidinium group can interact with negatively charged amino acid residues (e.g., aspartate, glutamate) in the active site of enzymes.

DNA/RNA Binding: The positive charge and hydrogen-bonding capacity of the amidino group enable it to bind to the negatively charged phosphate (B84403) backbone of nucleic acids, potentially in the minor groove of DNA. nih.govresearchgate.net

In various molecular contexts, the introduction of an amidino group has been shown to enhance biological effects. For instance, certain heterocyclic derivatives bearing an amidino moiety display potent antiproliferative activity. nih.gov The strong hydrogen-bonding capability of amidine-containing compounds may also allow them to interact with targets such as proteases. researchgate.net Therefore, the N-(amidinoamidino) group in N-(amidinoamidino)sulfanilic acid is predicted to be a primary determinant of its biological activity, governing its target recognition and binding affinity.

Modifications to the core structure of a parent compound can lead to significant changes in its biological potency and selectivity. SAR studies on related sulfonamides and amidine-containing molecules demonstrate the critical impact of substituents.

Studies on other classes of amidino compounds have shown that the nature of the amidine itself is a key factor. For example, in a series of 6-amidinobenzothiazoles, replacing an open-chain amidine with a cyclic imidazoline (B1206853) moiety had a major positive impact on both antiproliferative and antitrypanosomal activities. researchgate.net This highlights that the rigidity and conformational presentation of the basic group are important for target binding.

Further evidence comes from a series of cephalosporin (B10832234) derivatives, where substitutions on the nitrogen atoms of an amidino group directly influenced antibacterial efficacy. The most active compounds in this series featured small alkyl groups, specifically an ethyl group on one nitrogen and a propyl group on the other, suggesting an optimal size and lipophilicity for the substituent to fit within the bacterial target's binding site. nih.gov

In the context of enzymatic inhibition by sulfonamides, a study on carvacrol-derived sulfonamides as acetylcholinesterase (AChE) inhibitors revealed that the nature of the amine used to form the sulfonamide was critical. As shown in the table below, all the synthesized sulfonamides were significantly more potent than the parent compound, carvacrol, with the morpholine-derived compound 1 being the most active. nih.gov

| Compound | Substituent Group | IC₅₀ (µM) |

|---|---|---|

| Carvacrol (Parent Compound) | - | 154.60 |

| 1 | Morpholine | 3.08 |

| 2 | Piperidine | 3.94 |

| 3 | Hydrazine | 5.41 |

| 4 | N,N-diethylamine | 4.01 |

| 5 | N-ethylamine | 3.95 |

These examples collectively indicate that for N-(amidinoamidino)sulfanilic acid, any modification, whether on the aromatic ring or the amidino group itself, would be expected to significantly alter its bioactivity profile.

Quantitative Structure-Activity Relationship (QSAR) Investigations

QSAR studies represent a computational approach to formalize the empirical observations of SAR by creating mathematical models that relate chemical structure to biological activity.

While specific QSAR models for N-(amidinoamidino)sulfanilic acid were not found, the principles for their development are well-established. The goal of a QSAR study would be to build a predictive model for a specific biological activity, such as enzymatic inhibition or antimicrobial potency, for a series of analogues of N-(amidinoamidino)sulfanilic acid.

The process involves:

Synthesizing a series of derivatives with systematic variations in their structure.

Measuring the biological activity of each compound in the series.

Calculating molecular descriptors for each compound. These are numerical values that represent physicochemical properties like lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity).

Developing a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Such models are invaluable in medicinal chemistry for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards more promising candidates. nih.gov

The foundation of any QSAR model is the correlation of specific structural features with biological function. Based on SAR studies of related compounds, several features of N-(amidinoamidino)sulfanilic acid and its potential derivatives would be critical inputs for a QSAR model.

Basicity of the Amidino Group: The pKa of the N-(amidinoamidino) moiety would be a key descriptor, as it determines the degree of protonation and the strength of electrostatic interactions.

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors in the molecule is a crucial factor for receptor binding.

Molecular Shape and Size: Steric descriptors would account for how well the molecule fits into a target's binding pocket. For instance, the superior activity of specific alkyl-substituted amidino cephalosporins suggests a well-defined space in the target enzyme. nih.gov

Lipophilicity: The balance between hydrophilic (sulfonic acid, amidino) and lipophilic (aromatic ring) parts of the molecule affects its ability to cross cell membranes and its binding to hydrophobic pockets in a receptor.

In other compound series, features such as the presence of a thiophene (B33073) ring have been correlated with high antibacterial activity, demonstrating how specific substructures can be parameterized in a QSAR model to predict functional outcomes. nih.gov

Theoretical and Computational Chemistry Applications

Theoretical and computational chemistry provide powerful tools to investigate molecular properties and interactions at an atomic level, offering insights that are often inaccessible through experimental methods alone.

For N-(amidinoamidino)sulfanilic acid, molecular modeling techniques can be applied to understand its conformational preferences, electronic properties, and potential interactions with biological targets. Molecular docking is a particularly relevant technique that simulates the binding of a small molecule (ligand) to the active site of a macromolecule (receptor). nih.gov

A docking study of N-(amidinoamidino)sulfanilic acid into a putative enzyme active site could reveal:

The preferred binding pose of the molecule.

Key intermolecular interactions, such as hydrogen bonds between the sulfonic acid or amidino groups and amino acid residues.

π-π stacking interactions between the benzene (B151609) ring and aromatic residues like tyrosine or phenylalanine.

A calculated binding affinity or docking score, which can be used to rank its potential inhibitory activity against other compounds.

Such studies have been successfully applied to other sulfonamides, for example, to understand how they inhibit acetylcholinesterase by identifying specific interactions within the enzyme's binding site. nih.gov Furthermore, computational chemistry can be used to calculate many of the molecular descriptors (e.g., electrostatic potential, dipole moment, molecular orbital energies) that are essential for building robust QSAR models. Predicted properties, such as the octanol-water partition coefficient (XlogP) and collision cross-section, can also provide valuable information for assessing the compound's potential pharmacokinetic behavior. uni.lu

Density Functional Theory (DFT) for Electronic Structure and Reactive Site Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including orbital energies, charge distribution, and molecular electrostatic potential (MEP).

For N-(amidinoamidino)sulfanilic acid, DFT calculations can be employed to understand its fundamental electronic characteristics. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying electrophilic and nucleophilic sites, which are the likely points of interaction with biological macromolecules like proteins. In N-(amidinoamidino)sulfanilic acid, the MEP would likely show negative potential (red and yellow regions) around the sulfonate group and the nitrogen atoms of the amidinoamidino group, indicating these as potential sites for electrophilic attack or hydrogen bonding. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool within DFT that can be used to study charge delocalization and intramolecular interactions, such as hydrogen bonding. researchgate.net For N-(amidinoamidino)sulfanilic acid, NBO analysis could reveal the extent of electron delocalization across the aromatic ring and the guanidinyl-like side chain, which can significantly influence the molecule's stability and reactivity.

Table 1: Predicted Electronic Properties of N-(amidinoamidino)sulfanilic Acid using DFT (Note: The following data is illustrative and based on typical values for similar organic molecules, as direct computational studies on N-(amidinoamidino)sulfanilic acid are not readily available in the cited literature.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. nih.gov |

| Dipole Moment | 8.2 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment, such as in solution. nih.gov

For N-(amidinoamidino)sulfanilic acid, MD simulations can reveal the preferred three-dimensional conformations of the molecule in an aqueous environment. The flexibility of the N-(amidinoamidino) side chain allows for multiple rotational conformers. Understanding the relative energies and populations of these conformers is crucial, as the bioactive conformation that binds to a biological target may not be the lowest energy conformation in isolation. nih.gov

MD simulations are also instrumental in studying how N-(amidinoamidino)sulfanilic acid interacts with its surroundings, particularly with water molecules. The formation of hydrogen bonds between the sulfonate group, the amidinoamidino group, and water can be monitored throughout the simulation. The radial distribution function (RDF) can be calculated to quantify the probability of finding water molecules at a certain distance from specific atoms in the solute, providing a detailed picture of the solvation shell.

Furthermore, MD simulations can be used to study the interactions of N-(amidinoamidino)sulfanilic acid with biological macromolecules, such as enzymes or receptors. By placing the molecule in the active site of a target protein, MD simulations can provide insights into the stability of the protein-ligand complex, the key intermolecular interactions (e.g., hydrogen bonds, salt bridges, pi-stacking), and the conformational changes that may occur upon binding. nih.gov

Table 2: Key Conformational Dihedrals in N-(amidinoamidino)sulfanilic Acid for MD Simulation Analysis (Note: This table presents a hypothetical selection of important dihedrals for conformational analysis.)

| Dihedral Angle | Description | Potential Impact on Conformation |

| C1-S-N-C(am) | Rotation around the S-N bond | Influences the orientation of the side chain relative to the ring. |

| S-N-C(am)-N(am) | Rotation within the amidinoamidino group | Determines the spatial arrangement of the nitrogen atoms. |

| N(am)-C(am)-N(am)-C(am) | Torsion within the side chain | Affects the overall shape and flexibility of the side chain. |

Quantum Chemical Investigations of Reactivity and Selectivity

Quantum chemical methods, including DFT, can be further utilized to predict the reactivity and selectivity of N-(amidinoamidino)sulfanilic acid. Frontier Molecular Orbital (FMO) theory, which focuses on the HOMO and LUMO, is a powerful concept in this regard. The spatial distribution of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, if the HOMO is localized on the aromatic ring, this would suggest that the ring is susceptible to electrophilic substitution. nih.gov

Fukui functions are another valuable tool derived from DFT for predicting reactive sites. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating the Fukui functions, one can identify the most electrophilic and nucleophilic atoms in N-(amidinoamidino)sulfanilic acid with greater precision than from MEP maps alone. researchgate.net

These quantum chemical descriptors can be used to rationalize and predict the molecule's behavior in various chemical reactions. For example, in a potential interaction with a biological target, these calculations can help identify which atoms in N-(amidinoamidino)sulfanilic acid are most likely to participate in covalent or non-covalent interactions. This information is crucial for understanding its mechanism of action and for designing derivatives with improved reactivity or selectivity.

Table 3: Illustrative Reactivity Descriptors for N-(amidinoamidino)sulfanilic Acid (Note: The data presented below is for illustrative purposes to demonstrate the output of such calculations and is not based on published results for this specific molecule.)

| Atom/Group | Fukui Function (f-) | Fukui Function (f+) | Predicted Reactivity |

| Sulfonate Oxygen | 0.15 | 0.02 | High nucleophilicity |

| Amidino Nitrogen | 0.12 | 0.05 | Moderate nucleophilicity |

| Aromatic Carbon (ortho to -NH) | 0.03 | 0.09 | Potential for electrophilic attack |

Advanced Computational Approaches in Molecular Design and Discovery

The insights gained from DFT, MD, and quantum chemical calculations can be integrated into more advanced computational strategies for molecular design and discovery. researchgate.net These approaches aim to accelerate the process of identifying new drug candidates with improved efficacy and safety profiles. nih.govmdpi.com

One such approach is structure-based drug design (SBDD), which relies on the three-dimensional structure of the biological target. If the target of N-(amidinoamidino)sulfanilic acid is known, computational docking can be used to predict its binding mode and affinity. Docking algorithms place the ligand into the active site of the receptor and score the different poses based on their predicted interaction energies. researchgate.net

The results from docking can be further refined using more computationally intensive methods like MD simulations or free energy calculations to obtain a more accurate estimate of the binding affinity. This information can then be used to guide the design of new derivatives of N-(amidinoamidino)sulfanilic acid. For example, if a particular functional group is identified as being crucial for binding, modifications can be made to enhance this interaction.

In cases where the three-dimensional structure of the target is not known, ligand-based drug design (LBDD) methods can be employed. These approaches use the structures of known active molecules to develop a pharmacophore model, which represents the essential three-dimensional arrangement of functional groups required for biological activity. This pharmacophore model can then be used to screen virtual libraries of compounds to identify new molecules with the desired features.

Machine learning and artificial intelligence are also emerging as powerful tools in drug discovery. mdpi.com By training models on large datasets of chemical structures and their associated biological activities, it is possible to predict the properties of new, untested compounds. These predictive models can be used to prioritize which derivatives of N-(amidinoamidino)sulfanilic acid should be synthesized and tested, thereby saving time and resources.

Analytical and Characterization Methodologies in N Amidinoamidino Sulfanilic Acid Research

Spectroscopic and Chromatographic Techniques for Characterization

Spectroscopic and chromatographic methods are indispensable for the definitive identification and purity verification of "Sulfanilic acid, N-(amidinoamidino)-". These techniques provide detailed information about the molecule's atomic arrangement, molecular weight, and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of "Sulfanilic acid, N-(amidinoamidino)-". While specific experimental data for this derivative is not widely available in published literature, the principles of ¹H and ¹³C NMR spectroscopy allow for the prediction of its spectral features based on the structure of the parent compound, sulfanilic acid.

In a hypothetical ¹H NMR spectrum, the protons on the benzene (B151609) ring would likely appear as a set of doublets, characteristic of a para-substituted aromatic system. The chemical shifts of these protons would be influenced by the electron-withdrawing sulfonyl group and the electron-donating N-(amidinoamidino) group. The protons of the amidino groups would be expected to appear as distinct signals, likely in the downfield region of the spectrum, with their chemical shifts and multiplicities dependent on their chemical environment and exchange rates with the solvent.

Similarly, a ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The spectrum would show distinct signals for the carbon atoms of the benzene ring, with their chemical shifts indicating the electronic effects of the substituents. The carbon atoms of the amidino groups would also have characteristic chemical shifts.

Table 1: Predicted NMR Data for Sulfanilic acid, N-(amidinoamidino)- (Note: This table is predictive and based on the analysis of related structures, as specific experimental data is not publicly available.)

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.0 | Two doublets expected for the para-substituted ring. |

| ¹H (Amidine) | 6.0 - 9.0 | Broad signals, position and intensity may vary with pH and solvent. |

| ¹³C (Aromatic) | 110 - 150 | Four distinct signals for the aromatic carbons. |

| ¹³C (Amidine) | 150 - 165 | Signals corresponding to the carbon atoms of the amidino groups. |

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of "Sulfanilic acid, N-(amidinoamidino)-". Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common method for analyzing such compounds.

A typical HPLC method for purity assessment would involve dissolving the compound in a suitable solvent and injecting it into an HPLC system equipped with a C18 column. The mobile phase could consist of a gradient mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A UV detector would be used to monitor the elution of the compound, with the wavelength of detection chosen based on the compound's UV-visible absorption spectrum.

The purity of the sample is determined by integrating the area of the main peak corresponding to "Sulfanilic acid, N-(amidinoamidino)-" and comparing it to the total area of all peaks in the chromatogram. The retention time of the main peak serves as a characteristic identifier for the compound under specific chromatographic conditions.

Mass Spectrometry (MS) is employed to confirm the molecular weight of "Sulfanilic acid, N-(amidinoamidino)-". Techniques such as electrospray ionization (ESI) are well-suited for this polar and non-volatile compound. In ESI-MS, the sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For "Sulfanilic acid, N-(amidinoamidino)-" (molecular formula C₈H₁₁N₅O₃S), the expected monoisotopic mass is approximately 257.06 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 258.07. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected at an m/z of approximately 256.05. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.

Table 2: Predicted Mass Spectrometry Data for N-(amidinoamidino)sulfanilic acid (Based on predicted data from PubChemLite.)

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 258.06554 |

| [M+Na]⁺ | 280.04748 |

| [M-H]⁻ | 256.05098 |

Potentiometric and Spectrophotometric Techniques for Research Applications

Potentiometric and spectrophotometric methods are valuable for investigating the physicochemical properties and reactivity of "Sulfanilic acid, N-(amidinoamidino)-" in solution.

The N-(amidinoamidino) group and the sulfonic acid group of the molecule can exist in different protonation states depending on the pH of the solution. Potentiometric titration is a key technique to determine the pKa values associated with these acidic and basic centers. By titrating a solution of "Sulfanilic acid, N-(amidinoamidino)-" with a strong acid or base and monitoring the pH, the pKa values can be determined from the inflection points of the titration curve. These values are crucial for understanding the compound's behavior in biological systems and for developing formulations.

The potential for tautomerism in the N-(amidinoamidino) group also exists. Different tautomeric forms may have different electronic properties and reactivity. While direct experimental studies on the tautomerism of this specific compound are scarce, UV-visible spectrophotometry can be a useful tool. Changes in the UV-visible absorption spectrum as a function of pH can indicate shifts in tautomeric equilibria or changes in protonation states, as different forms of the molecule will absorb light at different wavelengths.

Spectrophotometric assays are widely used to monitor chemical reactions and assess the biochemical activity of compounds like "Sulfanilic acid, N-(amidinoamidino)-". For instance, if the compound is being investigated as an enzyme inhibitor, a spectrophotometric assay can be designed to measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. This is often achieved by using a substrate that produces a colored product upon enzymatic conversion, allowing the reaction progress to be followed by monitoring the change in absorbance at a specific wavelength.

Furthermore, "Sulfanilic acid, N-(amidinoamidino)-" itself may undergo reactions that lead to a change in its spectrophotometric properties. For example, diazotization reactions, common for compounds containing an aromatic amine group, can be monitored spectrophotometrically. The formation of a diazonium salt and its subsequent coupling with another aromatic compound to form a colored azo dye is a classic example of a reaction that can be quantified using spectrophotometry.

Integration of Multi-Omics and Imaging Techniques for Comprehensive Analysis

The comprehensive analysis of "Sulfanilic acid, N-(amidinoamidino)-" and its interaction with biological systems necessitates a multifaceted approach that extends beyond singular analytical methods. The integration of multi-omics platforms with advanced imaging techniques represents a frontier in analytical and characterization methodologies, offering the potential for a holistic understanding of the compound's effects from the molecular to the tissue level. nih.gov While specific research applying these integrated methods to "Sulfanilic acid, N-(amidinoamidino)-" is not yet prevalent in publicly accessible literature, this section outlines the principles and potential workflows of such an approach.

Multi-omics involves the combination of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a comprehensive biological narrative. bioscientifica.com When combined with imaging techniques that provide spatial resolution, this integrated approach can map the molecular changes induced by a compound directly onto the physical landscape of a cell or tissue. nih.gov

The core advantage of this integration is the ability to correlate changes in gene expression, protein abundance, and metabolite profiles with specific anatomical or subcellular locations. nih.gov For instance, Mass Spectrometry Imaging (MSI) can visualize the distribution of "Sulfanilic acid, N-(amidinoamidino)-" and its metabolites within a tissue section. scienceopen.com This spatial information can then guide the extraction of tissue from specific regions of interest for subsequent in-depth omics analysis. nih.gov This targeted approach ensures that the high-dimensional data generated by omics technologies are directly linked to a physiological or pathological context revealed by imaging.

A hypothetical workflow for the integrated analysis of "Sulfanilic acid, N-(amidinoamidino)-" could involve the following steps:

Initial Imaging: An imaging modality, such as MALDI-MSI, is used to determine the localization of the compound and its primary metabolites in a target tissue after exposure.

Image-Guided Sampling: Based on the imaging data, specific regions with high and low concentrations of the compound are identified and precisely excised. nih.gov

Multi-Omics Analysis: The sampled tissues are then subjected to a suite of omics analyses:

Transcriptomics: To identify changes in gene expression.

Proteomics: To quantify alterations in protein levels and post-translational modifications. nih.gov

Metabolomics: To profile the changes in endogenous small molecules, providing a functional readout of the cellular state. nih.gov

Data Integration and Correlation: The datasets from imaging and multi-omics are computationally integrated to build a comprehensive model of the compound's mechanism of action. nih.gov

This integrated methodology allows researchers to move from merely identifying molecular changes to understanding where these changes are occurring and how they are spatially interrelated.

Hypothetical Research Findings from Integrated Analysis

The following data tables are illustrative examples of the types of findings that could be generated through an integrated multi-omics and imaging study of "Sulfanilic acid, N-(amidinoamidino)-".

Table 1: Hypothetical Proteomic Changes in a Target Organ Following Exposure to "Sulfanilic acid, N-(amidinoamidino)-"

This table presents hypothetical data from a proteomics study on a specific region of a target organ, identified via MSI as having a high concentration of the compound.

| Protein ID | Protein Name | Fold Change | p-value | Cellular Pathway |

| P04637 | Tumor suppressor p53 | +2.8 | <0.01 | Apoptosis |

| P62258 | 14-3-3 protein beta/alpha | -1.9 | <0.05 | Signal Transduction |

| Q06830 | Peroxiredoxin-1 | +3.1 | <0.01 | Oxidative Stress Response |

| P08670 | Vimentin | +2.2 | <0.05 | Cytoskeletal Regulation |

This data is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Metabolite Alterations Correlated with Compound Localization

This table shows potential changes in metabolites within the same targeted region, offering a functional snapshot of the cellular response.

| Metabolite | KEGG ID | Fold Change | p-value | Associated Pathway |

| L-Glutathione (reduced) | C00051 | -3.5 | <0.001 | Glutathione Metabolism |

| Adenosine triphosphate (ATP) | C00002 | -2.1 | <0.01 | Energy Metabolism |

| Phenylalanine | C00079 | +1.8 | <0.05 | Amino Acid Metabolism |

| Spermidine | C00315 | +2.5 | <0.01 | Polyamine Metabolism |

This data is hypothetical and for illustrative purposes only.

By integrating the spatial distribution data from imaging with the deep molecular data from proteomics and metabolomics, researchers could, for example, conclude that "Sulfanilic acid, N-(amidinoamidino)-" accumulates in a specific cellular region, where it induces oxidative stress (indicated by increased Peroxiredoxin-1 and depleted glutathione) and impacts energy metabolism (decreased ATP), ultimately leading to the activation of apoptotic pathways (increased p53). nih.govnih.gov This level of detailed, spatially resolved mechanistic insight is the primary goal of integrating multi-omics and imaging techniques.

Future Directions and Emerging Research Avenues for N Amidinoamidino Sulfanilic Acid

Rational Design of Analogues with Enhanced Specificity and Potency

Detailed Research Findings and Future Approaches:

Computational modeling, including molecular docking and dynamics simulations, will be instrumental in predicting the interactions between N-(amidinoamidino)sulfanilic acid derivatives and their target proteins. By identifying key binding site residues and understanding the conformational changes upon binding, researchers can strategically modify the parent molecule. For instance, alterations to the amidino group could modulate its basicity and hydrogen bonding capacity, potentially leading to stronger and more specific interactions. researchgate.net

Future synthetic efforts should focus on creating a library of analogues with systematic modifications. This could include altering the position of the sulfonic acid group on the benzene (B151609) ring, introducing various substituents to the aromatic core to influence lipophilicity and electronic properties, and modifying the length and branching of the N-substituent. The goal is to develop compounds with improved pharmacological profiles, such as enhanced cell permeability or reduced off-target effects. The design of multi-target ligands, which can interact with several disease-related pathways, is another promising strategy. nih.gov

To illustrate the potential of this approach, the following interactive data table presents a hypothetical series of N-(amidinoamidino)sulfanilic acid analogues and their predicted binding affinities for a target enzyme, based on computational design.

| Compound ID | Modification | Predicted Binding Affinity (Ki, nM) | Predicted Selectivity vs. Off-Target |

| SA-001 | Parent Compound | 150 | 10-fold |

| SA-002 | 3-chloro substitution on the benzene ring | 75 | 25-fold |

| SA-003 | N-ethyl-amidino group | 120 | 15-fold |

| SA-004 | 2-sulfonic acid isomer | 200 | 5-fold |

This data is illustrative and intended to represent the potential outcomes of a rational drug design program.

Exploration of Novel Biochemical Pathways and Targets

While initial research points towards enzyme inhibition, the full spectrum of biochemical pathways and molecular targets modulated by N-(amidinoamidino)sulfanilic acid remains largely unexplored. Future investigations should aim to identify and validate novel targets to broaden the therapeutic applications of this compound and its derivatives.

Detailed Research Findings and Future Approaches:

The sulfonamide functional group is a well-established pharmacophore known to target a range of enzymes beyond the classic dihydrofolic acid synthesis pathway. researchgate.netturkjps.org Emerging research on sulfonamide derivatives has identified novel targets such as DNA gyrase/topoisomerase IV, which are crucial for bacterial replication. tandfonline.com Future studies on N-(amidinoamidino)sulfanilic acid could explore its potential as a dual inhibitor of these enzymes.

Furthermore, given the structural similarities to compounds that interact with nucleic acids and other proteins, its potential as an anticancer agent warrants deeper investigation into its effects on cell cycle regulation, apoptosis, and signal transduction pathways. ontosight.ai Techniques such as chemical proteomics and affinity-based protein profiling could be employed to pull down and identify the direct binding partners of N-(amidinoamidino)sulfanilic acid within a cellular context. This would provide unbiased insights into its mechanism of action and reveal previously unknown targets. The development of derivatives that can serve as probes for these studies will be a crucial step.

Integration of Automation and High-Throughput Screening in Compound Discovery

To accelerate the discovery of potent N-(amidinoamidino)sulfanilic acid derivatives, the integration of automation and high-throughput screening (HTS) is essential. HTS allows for the rapid screening of large libraries of compounds against specific biological targets, significantly reducing the time and resources required for lead identification. researchgate.net

Detailed Research Findings and Future Approaches:

Future research programs should focus on developing robust and miniaturized assays suitable for HTS. Fluorescence-based assays are a common and effective method for monitoring enzyme activity in a high-throughput format. acs.orgnih.gov These assays can be designed to measure the inhibition of target enzymes by a library of N-(amidinoamidino)sulfanilic acid analogues. The use of microfluidic devices for HTS can further enhance efficiency by enabling the screening of compounds in nanoliter volumes, thus conserving valuable chemical matter and reagents. rsc.org

A typical HTS campaign would involve screening a diverse library of N-(amidinoamidino)sulfanilic acid derivatives to identify initial "hits." These hits would then be subjected to secondary screens to confirm their activity and determine their potency (e.g., IC50 values). The following interactive data table provides a hypothetical example of the output from a primary HTS screen for inhibitors of a target enzyme.

| Compound ID | % Inhibition at 10 µM | Hit Confirmation |

| SA-101 | 85 | Yes |

| SA-102 | 12 | No |

| SA-103 | 92 | Yes |

| SA-104 | 45 | No |

This data is illustrative and represents a simplified output from a high-throughput screening campaign.

The integration of HTS with computational modeling will create a powerful feedback loop. Hits identified through HTS can be used to refine computational models, leading to the design of more potent and specific analogues for subsequent rounds of synthesis and screening.

Sustainable Synthesis and Environmental Impact Considerations in Derivatization

As the development of N-(amidinoamidino)sulfanilic acid derivatives progresses, it is imperative to consider the principles of green chemistry to minimize the environmental impact of their synthesis. This includes the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.

Detailed Research Findings and Future Approaches:

The conventional synthesis of sulfanilic acid often involves high temperatures and strong acids, which are energy-intensive and can generate hazardous waste. dntb.gov.ua Recent research has demonstrated the feasibility of microwave-assisted synthesis of sulfanilic acid, which offers significant advantages in terms of reduced reaction times and improved energy efficiency. researchgate.net Future derivatization of N-(amidinoamidino)sulfanilic acid should explore the use of such green methodologies.

The use of water as a solvent in the synthesis of sulfonamides is a particularly attractive green alternative to traditional organic solvents. researchgate.netsci-hub.se Researchers have also developed methods for synthesizing sulfonamides using catalysts supported on magnetic nanoparticles, which can be easily recovered and reused, further enhancing the sustainability of the process. orgchemres.org Adopting these sustainable synthetic strategies will not only reduce the environmental footprint of drug development but also align with the growing demand for greener and more cost-effective pharmaceutical manufacturing processes.

Furthermore, the environmental fate and potential ecotoxicity of N-(amidinoamidino)sulfanilic acid and its derivatives must be considered. Sulfonamides as a class have been detected in the environment and can have effects on microbial communities. nih.gov Future research should include studies on the biodegradability and potential for bioaccumulation of novel derivatives to ensure that their development does not pose an undue risk to the environment.

Q & A

Q. What novel applications emerge from integrating AI-driven synthesis platforms with N-(amidinoamidino)-sulfanilic acid research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.